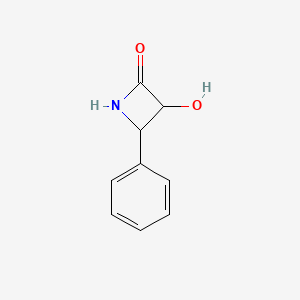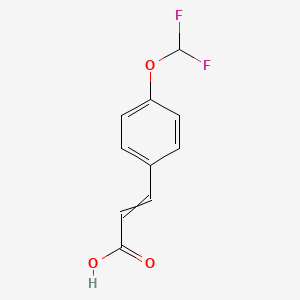![molecular formula C8H7ClN2O3 B8792820 2-[(2-chloropyridine-3-carbonyl)amino]acetic acid CAS No. 76980-21-7](/img/structure/B8792820.png)
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid is a chemical compound with the molecular formula C8H7ClN2O3. It is a derivative of nicotinic acid, where a chlorine atom is substituted at the 2-position of the pyridine ring, and glycine is attached to the nicotinoyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloropyridine-3-carbonyl)amino]acetic acid typically involves the reaction of 2-chloronicotinic acid with glycine. One common method is the activated ester method, where the 2-chloronicotinic acid is first converted to its p-nitrophenyl ester using dicyclohexylcarbodiimide (DCC) as a coupling agent. The p-nitrophenyl ester is then reacted with glycine in the presence of a base such as sodium hydroxide in aqueous dimethylformamide (DMF) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position of the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield 2-chloronicotinic acid and glycine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or other oxidized derivatives.
Reduction: Reduced products may include alcohols or amines.
Applications De Recherche Scientifique
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid has several scientific research applications:
Pharmacology: It is studied for its potential neurotropic activity, particularly in the context of nicotinic acid derivatives.
Biochemistry: The compound is used to investigate the role of nicotinic acid derivatives in biochemical pathways.
Mécanisme D'action
The mechanism of action of 2-[(2-chloropyridine-3-carbonyl)amino]acetic acid involves its interaction with specific molecular targets. In the central nervous system, it may interact with nicotinic acetylcholine receptors, modulating neurotransmission. The compound’s effects are likely mediated through its influence on these receptors, leading to changes in neuronal activity and potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Hydroxynicotinoyl)glycine
- N-(2-Methoxynicotinoyl)glycine
- N-(2-Benzyloxynicotinoyl)glycine
Uniqueness
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid is unique due to the presence of the chlorine atom at the 2-position of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. This substitution can enhance its potential as a pharmacologically active compound compared to its hydroxyl, methoxy, or benzyloxy counterparts .
Propriétés
Numéro CAS |
76980-21-7 |
|---|---|
Formule moléculaire |
C8H7ClN2O3 |
Poids moléculaire |
214.60 g/mol |
Nom IUPAC |
2-[(2-chloropyridine-3-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C8H7ClN2O3/c9-7-5(2-1-3-10-7)8(14)11-4-6(12)13/h1-3H,4H2,(H,11,14)(H,12,13) |
Clé InChI |
QTHZQNVGWMIFRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)Cl)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D](/img/structure/B8792759.png)







![Azepino[4,5-b]indole-5-carboxylic acid, 1,2,3,6-tetrahydro-1,1-dimethyl-8-[methyl(phenylmethyl)amino]-, ethyl ester](/img/structure/B8792822.png)
